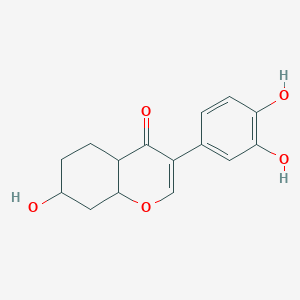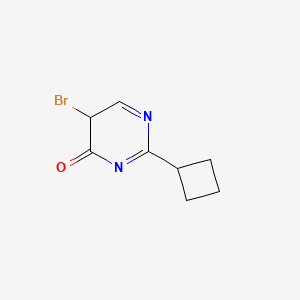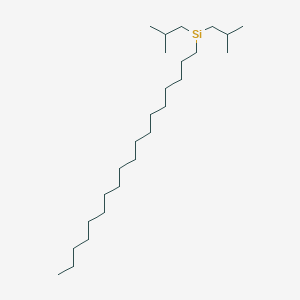
Di-isobutyl-octadecylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-isobutyl-octadecylsilane is an organosilicon compound characterized by a long hydrocarbon chain (18 carbons) bonded to a silicon atom through a carbon-silicon bond. This compound is known for its high surface activity and hydrophobic properties, making it an excellent adsorbent for non-polar organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-isobutyl-octadecylsilane is typically synthesized through the reaction of octadecyltrichlorosilane with isobutylmagnesium chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity silica as a substrate. The silica is first treated with octadecyltrichlorosilane to form a monolayer of octadecylsilane on the surface. This is followed by the reaction with isobutylmagnesium chloride to introduce the isobutyl groups. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Di-isobutyl-octadecylsilane undergoes several types of chemical reactions, including:
Oxidation: The silicon-hydrogen bonds can be oxidized to form silanols.
Reduction: The compound can be reduced to form silanes.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various alkyl or aryl substituted silanes.
Applications De Recherche Scientifique
Di-isobutyl-octadecylsilane has a wide range of applications in scientific research:
Biology: Employed in the preparation of bio-compatible surfaces for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Mécanisme D'action
The mechanism of action of di-isobutyl-octadecylsilane involves its interaction with non-polar organic compounds through hydrophobic interactions. The long hydrocarbon chain provides a large surface area for adsorption, while the silicon atom forms stable bonds with the substrate. This combination of properties makes it highly effective in separating and purifying non-polar compounds in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecylsilane: Similar in structure but lacks the isobutyl groups, resulting in lower hydrophobicity.
Dimethyl-octadecylsilane: Contains two methyl groups instead of isobutyl groups, leading to different surface activity and stability.
Di-isopropyl-octadecylsilane: Similar structure but with isopropyl groups, offering different steric and electronic properties.
Uniqueness
Di-isobutyl-octadecylsilane is unique due to the presence of isobutyl groups, which enhance its hydrophobicity and stability compared to other similar compounds. This makes it particularly suitable for applications requiring high surface activity and resistance to harsh conditions .
Propriétés
Formule moléculaire |
C26H55Si |
|---|---|
Poids moléculaire |
395.8 g/mol |
InChI |
InChI=1S/C26H55Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(23-25(2)3)24-26(4)5/h25-26H,6-24H2,1-5H3 |
Clé InChI |
XFUIXKOXBXGUJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


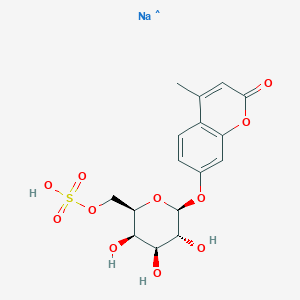
![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12353777.png)
![5-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid](/img/structure/B12353783.png)
![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione](/img/structure/B12353803.png)
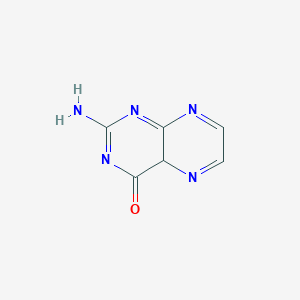
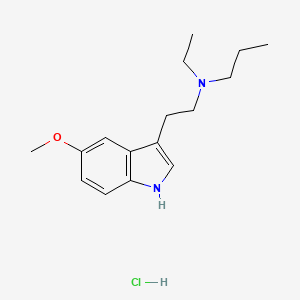
![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine](/img/structure/B12353824.png)
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)

